10-Bromoanthracene-9-boronic acid
Overview
Description
10-Bromoanthracene-9-boronic acid is an organic compound with the molecular formula C14H10BBrO2 and a molecular weight of 300.94 g/mol . This compound is a derivative of anthracene, where a bromine atom is substituted at the 10th position and a boronic acid group at the 9th position. It is primarily used in organic synthesis, particularly in Suzuki cross-coupling reactions .
Mechanism of Action
Target of Action
10-Bromoanthracene-9-boronic acid is a boronic acid derivative used in organic synthesis Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
It is known to be a reactant in suzuki cross-coupling reactions and palladium-catalyzed 1,4-addition reactions . In these reactions, the boronic acid moiety forms a complex with a palladium catalyst, which then undergoes a transmetallation reaction with an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acids, in general, are known to interfere with various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins .
Pharmacokinetics
Boronic acids are generally known to have good oral bioavailability and can be absorbed well in the gastrointestinal tract . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
Given its use in organic synthesis, it is likely that its primary effects are seen at the chemical level, influencing the formation of new compounds through its participation in various reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is solid at room temperature and has a melting point of 165-169 °C . Therefore, temperature can affect its physical state and potentially its reactivity. Additionally, the compound should be stored in a well-ventilated place and kept in a tightly closed container , suggesting that exposure to air and moisture could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
10-Bromoanthracene-9-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which facilitate the Suzuki cross-coupling reactions . The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium complex, leading to the formation of the desired product.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cellular enzymes and proteins involved in metabolic pathways. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms boronate esters with diols and other nucleophiles, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The exact molecular mechanisms of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including potential damage to cellular structures and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its biochemical activity. The transport and distribution mechanisms are critical for understanding the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Bromoanthracene-9-boronic acid can be synthesized through various methods. One common approach involves the bromination of anthracene followed by borylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The borylation step involves the reaction of the brominated anthracene with a boronic acid derivative under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 10-Bromoanthracene-9-boronic acid undergoes various chemical reactions, including:
Suzuki Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Palladium-Catalyzed 1,4-Addition Reactions: This reaction involves the addition of the boronic acid group to an α,β-unsaturated carbonyl compound, resulting in the formation of a 1,4-addition product.
Common Reagents and Conditions:
Scientific Research Applications
10-Bromoanthracene-9-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
9-Bromoanthracene-10-boronic acid: Similar structure but with the positions of the bromine and boronic acid groups reversed.
9,10-Anthracenediboronic acid: Contains two boronic acid groups at the 9th and 10th positions.
9-Bromoanthracene: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness: 10-Bromoanthracene-9-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the anthracene core. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(10-bromoanthracen-9-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BBrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOIVPFJSKYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584416 | |
Record name | (10-Bromoanthracen-9-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641144-16-3 | |
Record name | (10-Bromoanthracen-9-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Bromoanthracene-9-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 10-Bromoanthracene-9-boronic acid in the synthesis described in the paper?
A1: this compound acts as a crucial precursor in the synthesis of 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. The reaction proceeds via a cyclo-condensation reaction with o-phenylenediamine, where the boronic acid moiety reacts with the amine groups, leading to the formation of the desired product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.